4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzyl group and a morpholine moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE has shown potential in various scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biological Research: The compound’s ability to chelate iron ions makes it a valuable tool in studying iron metabolism and related biological processes.
Industrial Applications: The unique chemical structure of this compound allows it to be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its biological activity. This binding can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: This compound shares the triazinoindole core but lacks the benzyl and morpholine groups, making it less complex and potentially less active in certain biological assays.
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: This derivative includes an ethyl group and a thiol moiety, which can influence its reactivity and biological activity compared to the benzyl and morpholine-substituted compound.
The unique combination of the benzyl group and morpholine moiety in 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23N5OS |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C22H23N5OS/c1-2-6-17(7-3-1)16-27-19-9-5-4-8-18(19)20-21(27)23-22(25-24-20)29-15-12-26-10-13-28-14-11-26/h1-9H,10-16H2 |
InChI Key |
UTVBZNBFQXNKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.